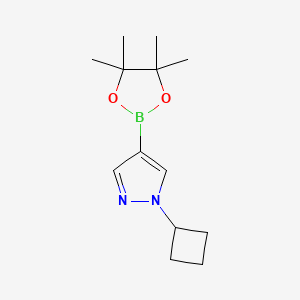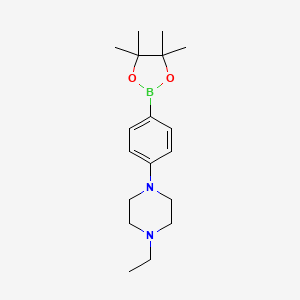
3-Chloro-6-methylpicolinonitrile
Descripción general
Descripción
3-Chloro-6-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is also known by other names such as 6-chloro-3-methylpyridin-2-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-methylpicolinonitrile is represented by the linear formula C7H5ClN2 . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis
3-Chloro-6-methylpicolinonitrile is a solid at room temperature . It has a molecular weight of 152.58 . For more detailed physical and chemical properties, it would be best to refer to a dedicated chemical database or resource.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
3-Chloro-6-methylpicolinonitrile serves as a pivotal intermediate in the synthesis of various heterocyclic compounds and has been employed in a range of chemical transformations. For example, it has been used in the synthesis of novel quinoline derivatives with potential antibacterial and anticancer properties, highlighting its utility in the development of new pharmaceuticals. These compounds were synthesized via a two-step protocol from 2-chloroquinoline-3-carbaldehyde, demonstrating the adaptability of 3-Chloro-6-methylpicolinonitrile in facilitating complex chemical reactions (Bondock & Gieman, 2015).
Photodynamic Therapy Applications
Research has also explored the use of derivatives of 3-Chloro-6-methylpicolinonitrile in photodynamic therapy (PDT) for cancer treatment. A novel chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide was synthesized using a process that begins with the cyclotrimerization of 4-(4-pyridyloxy)phthalonitrile, a compound related to 3-Chloro-6-methylpicolinonitrile. This study demonstrated the potential of these compounds in photodynamically inactivating bacterial cells, suggesting their utility in antimicrobial treatments and possibly in targeting cancer cells (Spesia & Durantini, 2008).
Energy Conversion and Photochemistry
Furthermore, derivatives of 3-Chloro-6-methylpicolinonitrile have been investigated for their photochromic properties and energy conversion applications. The photochromic behavior of ruthenium complexes containing 6-methyl-2-pyridinecarboxylate (a derivative of 3-Chloro-6-methylpicolinonitrile) was studied, revealing insights into the mechanism of S-to-O isomerization triggered by MLCT (metal-to-ligand charge transfer) excitation. These findings have implications for the development of new materials for energy conversion and storage technologies, showcasing the broader applicability of 3-Chloro-6-methylpicolinonitrile derivatives in materials science (Rachford, Petersen, & Rack, 2006).
Safety And Hazards
The safety information available indicates that 3-Chloro-6-methylpicolinonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for 3-Chloro-6-methylpicolinonitrile are not mentioned in the resources I have, it’s worth noting that similar compounds, such as 3-chloro-6-pyrazolyl-picolinate derivatives, have been studied as potential lead structures for the discovery of novel synthetic auxin herbicides . This suggests potential future research directions in the field of herbicide development.
Propiedades
IUPAC Name |
3-chloro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFVBZUDHAIMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720872 | |
| Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylpicolinonitrile | |
CAS RN |
894074-81-8 | |
| Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)












